N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is a chemical compound with the CAS Number 1798489-81-2. It belongs to the class of carboxamides, which are characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom. This compound exhibits potential biological activities and is primarily utilized in scientific research.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide can be classified as:
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide typically involves several steps, including the formation of the pyrazine ring and subsequent attachment of the thiophene and hydroxyl groups.
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature, emphasizing the need for careful optimization during synthesis .
The molecular formula of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is C15H14N2O2S, with a molecular weight of approximately 318.4139 g/mol.
The structure includes:
The SMILES notation for this compound is O=C(c1ccc2c(c1)scn2)NCC(c1cccs1)(O)C, which provides a way to encode its structure for computational analysis .
Relevant structural data can be accessed through chemical databases such as PubChem or specialized chemical suppliers, which provide additional insights into its properties and potential derivatives.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide can participate in several chemical reactions:
While specific mechanisms of action for N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors.
Data regarding its exact mechanism would require further experimental validation through pharmacological studies .
The compound is expected to exhibit typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data can be obtained from supplier catalogs or chemical databases .
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide has potential applications in:
Further research into its biological activity and potential therapeutic applications is warranted, given its structural features and preliminary data available .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: